

Potential off-target effects of VU0119498 at high concentrations

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Compound of Interest

Compound Name: VU0119498

Cat. No.: B1683070 Get Quote

Technical Support Center: VU0119498

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using **VU0119498**. The information below will help address potential issues, particularly those related to off-target effects that may be observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is **VU0119498** and what are its primary targets?

VU0119498 is a positive allosteric modulator (PAM) of the Gq-coupled muscarinic acetylcholine receptors M1, M3, and M5.[1][2] It is also reported to have agonist activity at the M1 muscarinic receptor.[3][4] As a PAM, it enhances the response of these receptors to the endogenous ligand, acetylcholine. Its primary application in research has been in studying insulin secretion and glucose homeostasis due to its effects on the M3 receptor in pancreatic β -cells.[5][6]

Q2: What are the known EC50 values for VU0119498 at its primary targets?

The half-maximal effective concentrations (EC50) for **VU0119498** are in the low micromolar range. The reported values are:

M1 mAChR: 6.04 μM[1][2]

M3 mAChR: 6.38 μM[1][2]



- M5 mAChR: 4.08 μM[1][2]
- As an agonist at the M1 muscarinic receptor, an EC50 of 3.1 μ M has also been reported.[3] [4]

Q3: Is **VU0119498** selective for the M1, M3, and M5 receptors?

Yes, **VU0119498** is considered a selective PAM for the Gq-coupled M1, M3, and M5 muscarinic acetylcholine receptors. It shows no activity at the Gi/o-coupled M2 and M4 mAChRs.[2][6]

Q4: I am observing an unexpected phenotype in my experiment when using **VU0119498** at a high concentration. Could this be an off-target effect?

While **VU0119498** is known for its selectivity, using it at concentrations significantly higher than its EC50 values for its primary targets increases the likelihood of engaging off-target molecules. If you are observing a phenotype that cannot be explained by the potentiation of M1, M3, or M5 receptor signaling, it is prudent to consider the possibility of off-target effects.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect off-target effects of **VU0119498** in your experiments, the following guide provides a systematic approach to investigate and mitigate these issues.

Step 1: Confirm On-Target Effect Saturation

Before investigating off-targets, ensure that the observed effect is not due to hyper-stimulation of its intended targets.

- Question: Is the unexpected phenotype appearing at concentrations well above the EC50 for M1, M3, and M5 receptors?
- Action: Perform a detailed concentration-response curve for your observed phenotype.
 Compare this to the concentration-response curve of a known on-target effect (e.g., calcium mobilization in a cell line expressing M1, M3, or M5). If the unexpected phenotype only occurs at concentrations where the on-target effect has plateaued, this may suggest an off-target mechanism.



Step 2: Review the Chemical Structure and Predict Potential Off-Targets

VU0119498 belongs to the isatin chemical class. Molecules with this scaffold can sometimes interact with other biological targets.

- Question: Are there known off-targets for isatin-based compounds?
- Action: A literature search for the pharmacology of isatin-containing small molecules may
 provide clues to potential off-target classes, such as certain kinases or ion channels. This
 can help you prioritize which off-targets to investigate experimentally.

Step 3: Employ a Broad Off-Target Screening Strategy

The most definitive way to identify off-target interactions is to screen the compound against a panel of known biological targets.

- · Question: How can I test for off-target binding of VU0119498?
- Action: If your institution has access to commercial off-target screening services, this is a
 highly effective approach. These services typically offer panels that include a wide range of
 GPCRs, ion channels, kinases, and other enzymes. This can provide a broad overview of the
 compound's selectivity.

Step 4: Use a Structurally Unrelated Control Compound

To confirm that the observed phenotype is due to the specific off-target effect of **VU0119498** and not a general compound artifact, use a control compound with a different chemical structure but the same on-target activity.

- Question: Is there another M1/M3/M5 PAM I can use as a control?
- Action: Identify a structurally distinct PAM for M1/M3/M5 receptors from the literature. If this
 control compound recapitulates the on-target effects but not the suspected off-target
 phenotype at high concentrations, it strengthens the evidence for an off-target effect of
 VU0119498.



Step 5: Genetic Knockdown or Knockout of the Primary Targets

To definitively rule out the involvement of the primary targets in the unexpected phenotype, you can use genetic approaches.

- Question: How can I be certain the effect is not a downstream consequence of M1/M3/M5 activation?
- Action: If your experimental system allows, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the M1, M3, and/or M5 receptors. If the unexpected phenotype persists in the absence of these receptors upon treatment with high concentrations of VU0119498, it is a strong indication of an off-target effect.

Quantitative Data Summary

Table 1: On-Target Potency of VU0119498

Target	Assay Type	EC50 (μM)
M1 mAChR	Calcium Mobilization	6.04
M3 mAChR	Calcium Mobilization	6.38
M5 mAChR	Calcium Mobilization	4.08
M1 mAChR (Agonist)	Not Specified	3.1

Data compiled from multiple sources.[1][2][3][4]

Key Experimental Protocols Protocol 1: Calcium Mobilization Assay

This protocol is used to measure the potentiation of M1, M3, or M5 receptor activation by **VU0119498** in the presence of acetylcholine.

Materials:



- HEK293 cells stably expressing the human M1, M3, or M5 receptor.
- Fluo-4 AM calcium indicator dye.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Acetylcholine (orthosteric agonist).
- VU0119498.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.
- Dye Loading: Remove the culture medium and add Fluo-4 AM dye-loading solution to each well. Incubate for 1 hour at 37°C.
- Compound Preparation: Prepare serial dilutions of VU0119498 and a fixed, sub-maximal concentration (e.g., EC20) of acetylcholine in the assay buffer.
- Assay: a. Wash the cells with assay buffer. b. Place the plate in the fluorescence plate reader. c. Add the VU0119498 dilutions to the wells and incubate for a specified period (e.g., 15 minutes). d. Add the fixed concentration of acetylcholine to the wells. e. Measure the fluorescence intensity over time to detect changes in intracellular calcium.
- Data Analysis: Plot the increase in fluorescence against the concentration of VU0119498 to determine the EC50 for potentiation.

Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to assess the effect of **VU0119498** on insulin secretion from pancreatic islets.

Materials:



- Isolated pancreatic islets (mouse or human).
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).
- VU0119498.
- · Acetylcholine.
- Insulin ELISA kit.

Procedure:

- Islet Pre-incubation: Pre-incubate isolated islets in KRBH with low glucose for 1 hour at 37°C.
- Basal Secretion: Transfer a group of islets to fresh low glucose KRBH and incubate for 1 hour. Collect the supernatant to measure basal insulin secretion.
- Stimulated Secretion: Transfer the islets to high glucose KRBH with or without acetylcholine and with various concentrations of **VU0119498**. Incubate for 1 hour.
- Supernatant Collection: Collect the supernatant from the stimulated secretion step.
- Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
- Data Analysis: Compare the amount of insulin secreted under different conditions to determine the effect of VU0119498.

Visualizations

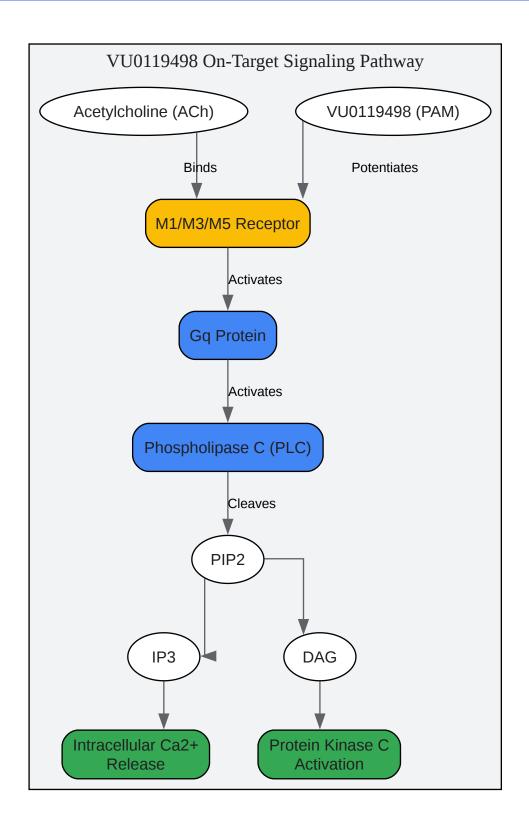




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Caption: A logical workflow for troubleshooting suspected off-target effects of **VU0119498**.

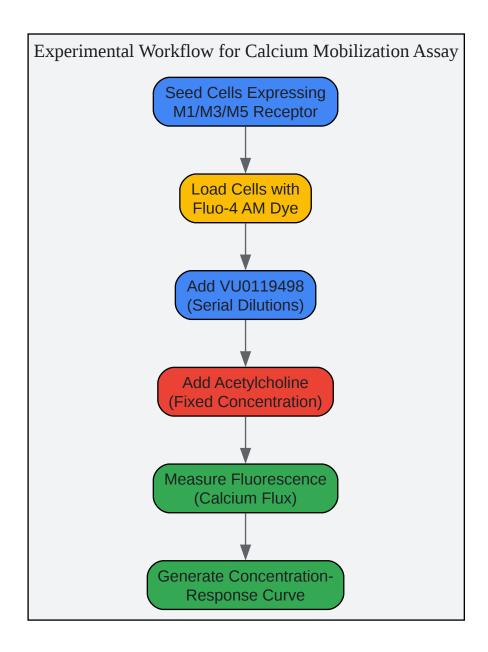




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Caption: Simplified signaling pathway for the on-target action of VU0119498.





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Caption: A typical experimental workflow for a calcium mobilization assay to test **VU0119498** activity.

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